シリンドロスペルモプシン

概要

説明

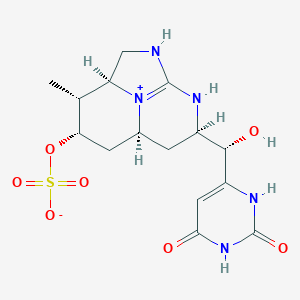

Cylindrospermopsin is a cyanotoxin produced by various freshwater cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon flos-aquae, and Umezakia natans . It is a polycyclic uracil derivative containing guanidino and sulfate groups, making it highly water-soluble . Cylindrospermopsin is known for its hepatotoxic, cytotoxic, and genotoxic properties, posing significant risks to both human and animal health .

科学的研究の応用

Cylindrospermopsin has a wide range of scientific research applications:

作用機序

Target of Action

Cylindrospermopsin (CYN) is a cyanotoxin produced by a variety of freshwater cyanobacteria . It primarily targets the liver and kidney tissues . It is also known to inhibit protein synthesis and covalently modify DNA and/or RNA .

Mode of Action

CYN is a potent inhibitor of eukaryotic protein synthesis . CYN primarily inhibits protein P450 and glutathione synthesis, which can lead to cell death in organs such as the lungs, intestines, liver, and kidneys .

Biochemical Pathways

CYN can cause oxidative damage by increasing cellular reactive oxygen species (ROS) levels and simultaneously reducing glutathione (GSH) levels and the synthesis of important antioxidant catalysts and heme carriers . It can also cause neurotoxicity by reducing the activity of acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (CHRM) . Furthermore, it can cause toxicity to cellular energy metabolism by significantly interfering with the intermediate enzymes of oxidative phosphorylation .

Pharmacokinetics

It is known that cyn is highly water-soluble due to its zwitterionic nature . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of CYN.

Result of Action

CYN has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . It can cause cell death in multiple organ systems, leading to multi-organ toxicity effects .

Action Environment

CYN is produced by cyanobacteria, which can form dense blooms in eutrophic systems, decreasing water quality . The toxin can be released into the water, posing a risk to aquatic biota, including macrophytes, which serve as primary producers . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .

生化学分析

Biochemical Properties

Cylindrospermopsin can inhibit protein synthesis and covalently modify DNA or RNA . It interacts with various enzymes, proteins, and other biomolecules, altering their function and potentially leading to harmful effects .

Cellular Effects

Cylindrospermopsin alters cellular functioning in eukaryotes, including animal and plant organisms . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cylindrospermopsin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to potential hazardous effects on animal and human health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cylindrospermopsin change over time . It has been observed that the submerged macrophyte Egeria densa removed 54% of Cylindrospermopsin within 24 hours and up to 68% after 336 hours . Prolonged exposure (32 days) resulted in adverse effects related to Cylindrospermopsin uptake .

Dosage Effects in Animal Models

The effects of Cylindrospermopsin vary with different dosages in animal models . At high doses, it has been observed to cause growth inhibition of the aerial part (leaves) in both spinach and lettuce .

Metabolic Pathways

Cylindrospermopsin is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its biochemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions typically require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of cylindrospermopsin is primarily focused on the extraction from cyanobacterial cultures. The process involves cultivating cyanobacteria in controlled environments, followed by harvesting and extracting the toxin using various chromatographic techniques . The extracted toxin is then purified to obtain cylindrospermopsin in its pure form .

化学反応の分析

Types of Reactions: Cylindrospermopsin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Various nucleophiles, including amines and thiols, are used in substitution reactions, often requiring catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of cylindrospermopsin, which may exhibit different toxicological properties .

類似化合物との比較

Microcystin: Another cyanotoxin produced by freshwater cyanobacteria, known for its hepatotoxic properties.

Nodularin: A hepatotoxic cyanotoxin similar to cylindrospermopsin, produced by Nodularia species.

Uniqueness: Cylindrospermopsin is unique due to its dual guanidino and sulfate groups, which contribute to its high water solubility and distinct toxicological profile . Unlike microcystin and nodularin, cylindrospermopsin has a broader range of toxic effects, including cytotoxicity and genotoxicity .

特性

CAS番号 |

143545-90-8 |

|---|---|

分子式 |

C15H21N5O7S |

分子量 |

415.4 g/mol |

IUPAC名 |

[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1 |

InChIキー |

LHJPHMKIGRLKDR-VDPNAHCISA-N |

SMILES |

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |

異性体SMILES |

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

正規SMILES |

CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

外観 |

Assay:≥95%A white powder |

同義語 |

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of toxicity for cylindrospermopsin?

A1: Cylindrospermopsin primarily acts as a protein synthesis inhibitor. [, , ] Studies have shown that it inhibits the translation of mRNA into protein, although the precise mechanism remains an active area of investigation. [] This inhibition ultimately leads to cell death, with the liver being the primary target organ. [, ]

Q2: Are there other potential mechanisms of toxicity for cylindrospermopsin?

A2: Yes, while protein synthesis inhibition is considered the primary mechanism, research suggests that cylindrospermopsin might also interfere with pyrimidine nucleotide synthesis. [] Additionally, it may induce oxidative stress and cause DNA damage indirectly through interactions with other cellular components. [, ]

Q3: How does cylindrospermopsin affect cholesterol distribution in mice?

A3: Research shows that subacute exposure to cylindrospermopsin via drinking water in mice can lead to anomalous metabolic responses related to cholesterol metabolism, although the exact mechanisms are not yet fully elucidated. []

Q4: How does the toxicity of cylindrospermopsin compare to that of microcystin-LR?

A4: Cylindrospermopsin and microcystin-LR are both potent cyanotoxins, but their acute toxicity levels differ. While the 5-day acute oral LD50 for cylindrospermopsin is approximately 6,000 µg/kg, microcystin-LR (the most toxic congener) exhibits a 5-day acute oral LD50 ranging from 5,000 to 10,000 µg/kg. []

Q5: What is the molecular formula and weight of cylindrospermopsin?

A5: Cylindrospermopsin has the molecular formula C15H21N5O7S and a molecular weight of 415.43 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize cylindrospermopsin?

A6: Cylindrospermopsin is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectrophotometry. [, , ] NMR provides detailed structural information, MS confirms the molecular weight and fragmentation patterns, and UV-Vis spectrophotometry helps in detection and quantification based on its characteristic absorbance.

Q7: What is the significance of the uracil moiety in cylindrospermopsin toxicity?

A7: Research suggests that the uracil moiety plays a crucial role in cylindrospermopsin's toxicity. [, ] Studies involving cylindrospermopsin derivatives lacking or with modifications in the uracil ring show a significant reduction or complete loss of toxicity. []

Q8: Which cyanobacterial species are known to produce cylindrospermopsin?

A8: Cylindrospermopsin is produced by various cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, Umezakia natans, and Anabaena lapponica. [, , , , ]

Q9: What environmental factors influence cylindrospermopsin production?

A9: Several factors can influence cylindrospermopsin production, including nutrient availability (particularly nitrogen and phosphorus), water temperature, light intensity, and salinity. [, , ] For instance, sulfate or phosphate starvation has been shown to significantly alter cylindrospermopsin production in Aphanizomenon ovalisporum. []

Q10: What are the potential routes of human exposure to cylindrospermopsin?

A11: Humans can be exposed to cylindrospermopsin through consumption of contaminated drinking water, recreational activities in affected water bodies, and ingestion of contaminated food, particularly fish and shellfish that have accumulated the toxin. [, , ]

Q11: What are the common methods used to detect and quantify cylindrospermopsin in water samples?

A12: Common methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, diode array detection (DAD), or mass spectrometry (MS), as well as enzyme-linked immunosorbent assay (ELISA). [, , , , , ]

Q12: How can quantitative PCR (qPCR) be used to monitor cylindrospermopsin-producing cyanobacteria?

A14: qPCR can detect and quantify specific genes associated with cylindrospermopsin production in cyanobacteria. [] For instance, targeting genes encoding polyketide synthases (PKS) involved in cylindrospermopsin biosynthesis allows for the identification and quantification of potentially toxic populations. [] This approach provides a rapid and sensitive tool for monitoring the potential for toxin production in water sources.

Q13: What are the challenges associated with removing cylindrospermopsin during drinking water treatment?

A16: Cylindrospermopsin's stability poses a challenge for conventional water treatment processes. [, ] While chlorine disinfection is ineffective in removing it, advanced oxidation processes like ozonation and UV irradiation, especially when combined with titanium dioxide as a photocatalyst, show promise in degrading the toxin. [, , ]

Q14: Can you elaborate on the use of titanium dioxide in enhancing the degradation of cylindrospermopsin?

A17: Titanium dioxide acts as a photocatalyst, enhancing the degradation of cylindrospermopsin when exposed to UV irradiation. [] The addition of titanium dioxide (0.1 g L-1) to water samples significantly accelerates the degradation process, reducing the half-life of cylindrospermopsin under UV irradiation. []

Q15: What are the current research gaps and future directions in cylindrospermopsin research?

A15: Key research areas include:

- Elucidating the complete biosynthetic pathway of cylindrospermopsin and its regulation. [, , , ]

- Developing more sensitive, specific, and rapid detection methods for cylindrospermopsin and its analogs. [, ]

- Understanding the long-term health effects of chronic, low-dose exposure to cylindrospermopsin in humans. [, ]

- Investigating the potential for bioremediation and the development of effective strategies for mitigating cylindrospermopsin contamination in water bodies. [, ]

- Exploring the ecological role of cylindrospermopsin and its impact on aquatic organisms beyond acute toxicity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。